Fosinopril-d5 Sodium Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

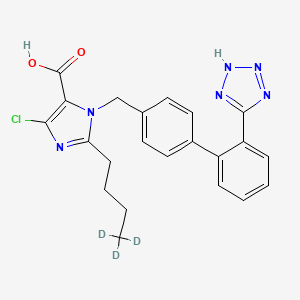

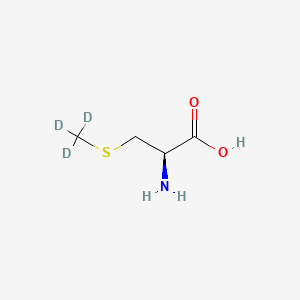

Fosinopril-d5 Sodium Salt is the sodium salt of fosinopril, the ester prodrug of an angiotensin-converting enzyme (ACE) inhibitor, fosinoprilat . It contains a phosphinate group capable of specific binding to the active site of angiotensin-converting enzyme .

Molecular Structure Analysis

The molecular formula of Fosinopril-d5 Sodium Salt is C30H40D5NNaO7P, and its molecular weight is 590.68 .Chemical Reactions Analysis

Fosinopril sodium is hydrolyzed by esterases to the pharmacologically active form, fosinoprilat, a specific competitive inhibitor of angiotensin-converting enzyme (ACE) . ACE is a peptidyl dipeptidase that catalyzes the conversion of angiotensin I to the vasoconstrictor substance, angiotensin II .Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Fosinopril-d5 Sodium Salt is a prodrug . After being hydrolysed, it becomes an active drug fosinoprilat . It’s used in the treatment of hypertension and heart failure.

Proteomics Research

Fosinopril-d5 Sodium Salt is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in experiments to understand how it interacts with various proteins in the body.

Chromatographic Analysis

Fosinopril-d5 Sodium Salt and its degradation product, fosinoprilat, can be separated and analyzed using chromatographic techniques . This is important for quality control in pharmaceutical manufacturing.

Degradation Analysis

The degradation product of Fosinopril-d5 Sodium Salt, fosinoprilat, can be analyzed . This is crucial in understanding the stability of the drug and its shelf life.

Experimental Design in Pharmaceutical Research

Fosinopril-d5 Sodium Salt is used in experimental design to define the optimum chromatographic conditions for the separation of fosinopril sodium and its degradation product, fosinoprilat .

Quantitative Analysis

Fosinopril-d5 Sodium Salt can be quantitatively analyzed. Recovery values for fosinopril sodium were between 101.6% and 102.9% and content of degradation product fosinoprilat was lower than 5% . This is important for ensuring the correct dosage in pharmaceutical applications.

Safety And Hazards

Fosinopril sodium is generally well tolerated. The most common side effects are an increase in potassium levels . It can cause adverse effects such as dizziness, vertigo, or hypotension which may interfere with driving or use of machines . ACE inhibitors, including fosinopril, can be harmful to the fetus and should not be taken by pregnant women .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Fosinopril-d5 Sodium Salt involves the modification of Fosinopril, an angiotensin converting enzyme (ACE) inhibitor, by replacing five hydrogen atoms with deuterium atoms. This can be achieved through a series of chemical reactions that involve the selective incorporation of deuterium atoms into the molecule.", "Starting Materials": [ "Fosinopril", "Deuterium oxide", "Sodium hydroxide", "Sodium chloride", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Fosinopril is dissolved in deuterium oxide and heated under reflux to exchange the hydrogen atoms with deuterium atoms.", "Step 2: The reaction mixture is cooled and neutralized with sodium hydroxide.", "Step 3: Sodium chloride is added to the mixture and the resulting solid is filtered and washed with water.", "Step 4: The solid is dissolved in hydrochloric acid and the resulting solution is neutralized with sodium bicarbonate.", "Step 5: The mixture is extracted with ethyl acetate and the organic layer is separated and washed with water.", "Step 6: The organic layer is dried over sodium sulfate and concentrated under reduced pressure to yield Fosinopril-d5.", "Step 7: Fosinopril-d5 is dissolved in methanol and the resulting solution is treated with sodium hydroxide to form Fosinopril-d5 Sodium Salt.", "Step 8: The mixture is concentrated under reduced pressure and the solid is filtered and washed with water to yield Fosinopril-d5 Sodium Salt." ] } | |

Número CAS |

1217513-43-3 |

Nombre del producto |

Fosinopril-d5 Sodium Salt |

Fórmula molecular |

C30H45NNaO7P |

Peso molecular |

590.684 |

Nombre IUPAC |

sodium;(2S,4S)-4-cyclohexyl-1-[2-[(2-methyl-1-propanoyloxypropoxy)-[4-(2,3,4,5,6-pentadeuteriophenyl)butyl]phosphoryl]acetyl]pyrrolidine-2-carboxylate |

InChI |

InChI=1S/C30H46NO7P.Na/c1-4-28(33)37-30(22(2)3)38-39(36,18-12-11-15-23-13-7-5-8-14-23)21-27(32)31-20-25(19-26(31)29(34)35)24-16-9-6-10-17-24;/h5,7-8,13-14,22,24-26,30H,4,6,9-12,15-21H2,1-3H3,(H,34,35);/q;+1/p-1/t25-,26+,30?,39?;/m1./s1/i5D,7D,8D,13D,14D; |

Clave InChI |

TVTJZMHAIQQZTL-JAFRFSFDSA-M |

SMILES |

CCC(=O)OC(C(C)C)OP(=O)(CCCCC1=CC=CC=C1)CC(=O)N2CC(CC2C(=O)[O-])C3CCCCC3.[Na+] |

Sinónimos |

(4S)-4-Cyclohexyl-1-[[(R)-[(1S)-2-methyl-1-(1-oxopropoxy)propoxy](4-(phenyl-d5)butyl)phosphinyl]acetyl]-L-proline Sodium Salt; Acecor-d5; Eosinopril-d5; Monopril-d5; SQ 28555-d5; Secorvas-d5; Staril-d5; _x000B_ |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Benzyloxy-2-{[(3,5-dimethyl-4-methoxy-2-pyridinyl)methyl]thio}-1-benzimidazole](/img/structure/B562325.png)

![5-methyl-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B562326.png)

![6-Bromo-1,2,3,4-tetrachlorodibenzo[b,d]furan](/img/structure/B562334.png)